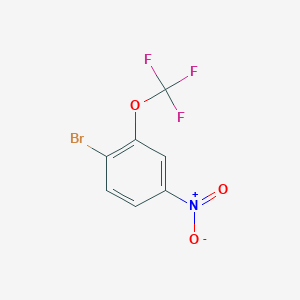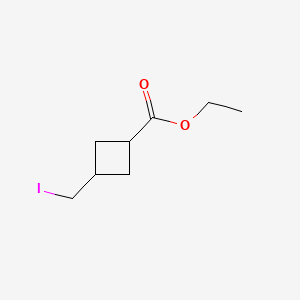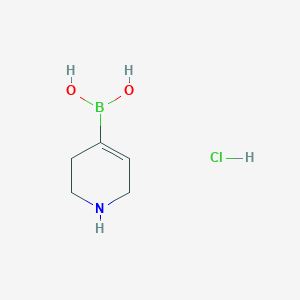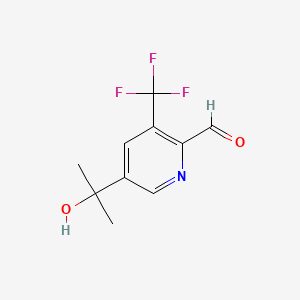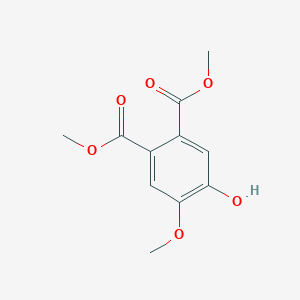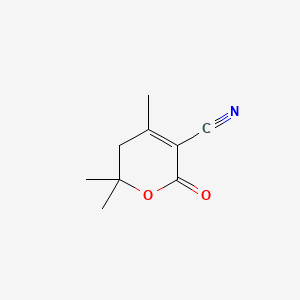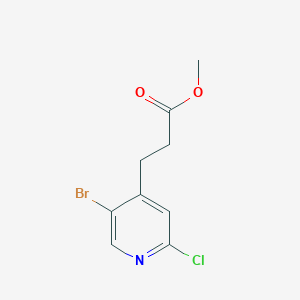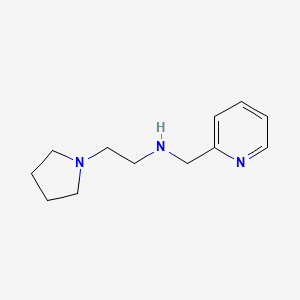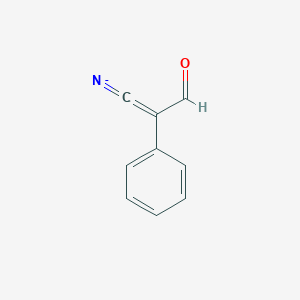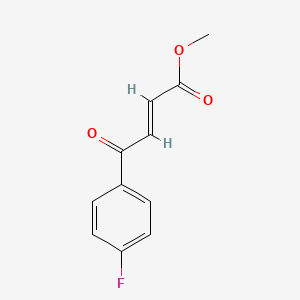
Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate is used as a protecting group for amines during peptide synthesis . It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its stability and ease of removal make it an ideal protecting group for the synthesis of complex peptides and proteins.
Industry: In industrial applications, tert-butyl carbamates are used in the production of pharmaceuticals and agrochemicals. They are also employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions to release the free amine . The compound acts as a protecting group by temporarily masking the reactivity of the amine, allowing for selective reactions to occur at other functional groups.
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison: tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate is unique due to its specific structure, which includes a benzyloxy group and a tert-butyl carbamate moiety. This combination provides both stability and ease of removal, making it particularly useful in organic synthesis. Compared to other carbamates, it offers a balance of stability and reactivity that is advantageous in various chemical and biological applications .
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m0/s1 |
Clé InChI |
SYUMPFHICOKGEB-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


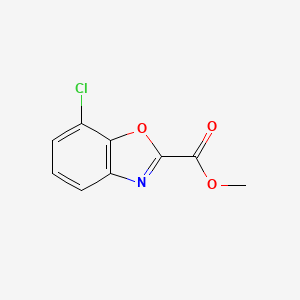
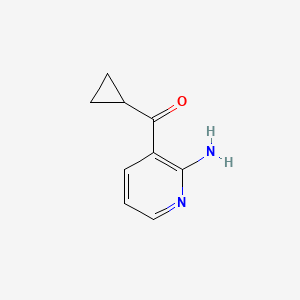
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
